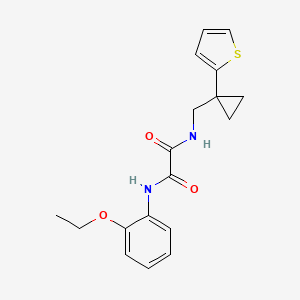

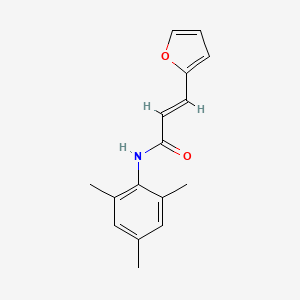

![molecular formula C26H30N4O5 B2386299 3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-28-4](/img/structure/B2386299.png)

3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

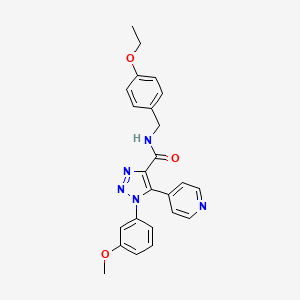

The compound appears to contain a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones are known to have various biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The cyclohexenylethylamino group would likely add some conformational flexibility to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like amides and esters would likely make it somewhat soluble in polar solvents .Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

Quinazoline derivatives, similar to the compound , have been explored for their potential in cyclization reactions, leading to the synthesis of various bioactive molecules. For example, cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and other compounds leads to the formation of 2-aminoquinazoline derivatives, which have been studied for their chemical properties and potential applications in drug development (Shikhaliev et al., 2008).

Antitumor and Antimicrobial Activities

Novel series of quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have demonstrated significant broad-spectrum antitumor activity, highlighting the potential of quinazoline compounds in the development of new anticancer agents (Al-Suwaidan et al., 2016). Additionally, quinazoline derivatives have shown antimicrobial activity, suggesting their utility in addressing bacterial and fungal infections (Patel & Shaikh, 2011).

Inhibitors of Biological Targets

Research on quinazoline derivatives has also included the development of inhibitors for specific biological targets. For example, studies have identified potent inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3, demonstrating the importance of stereochemistry for selectivity and potency. Such inhibitors are of interest for their potential therapeutic applications in treating diseases associated with ADP-ribosylation (Lindgren et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5/c31-23(28-17-20-9-6-16-35-20)13-15-29-25(33)21-10-4-5-11-22(21)30(26(29)34)18-24(32)27-14-12-19-7-2-1-3-8-19/h4-7,9-11,16H,1-3,8,12-15,17-18H2,(H,27,32)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFFOZIWXFRDIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

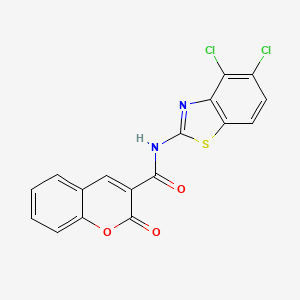

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2386218.png)

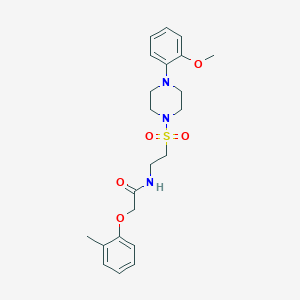

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

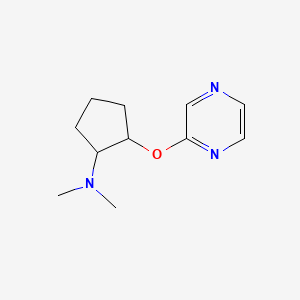

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)